1-(4-Nitrophenoxy)-3-iodopropane
Description
1-(4-Nitrophenoxy)-3-iodopropane is an organoiodine compound characterized by a propane backbone substituted with a 4-nitrophenoxy group at position 1 and an iodine atom at position 3. The structure imparts unique reactivity due to the electron-withdrawing nitro group, which enhances the electrophilicity of the adjacent ether oxygen, and the iodine atom, a superior leaving group in nucleophilic substitution reactions.
Properties
Molecular Formula |
C9H10INO3 |
|---|---|
Molecular Weight |
307.08 g/mol |
IUPAC Name |
1-(3-iodopropoxy)-4-nitrobenzene |
InChI |
InChI=1S/C9H10INO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2 |
InChI Key |
BUFWPKOFBCRZLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Analogues
Compounds with halogens (Cl, Br) replacing iodine exhibit distinct reactivity and stability profiles:
| Property | 1-(4-Nitrophenoxy)-3-iodopropane | 1-(4-Nitrophenoxy)-3-bromopropane | 1-(4-Nitrophenoxy)-3-chloropropane |
|---|---|---|---|
| Molecular Weight (g/mol) | ~307.0 | ~260.5 | ~216.0 |
| Leaving Group Ability | High (I⁻) | Moderate (Br⁻) | Low (Cl⁻) |
| SN2 Reactivity | Fastest | Moderate | Slowest |
| Thermal Stability | Low (prone to decomposition) | Moderate | High |
| Solubility in Polar Solvents | Moderate (iodide’s polarizability) | Higher than iodide | Highest |
Key Findings :
Positional Isomers (2-Nitrophenoxy Derivatives)
Compounds with nitro groups at the ortho (2-nitrophenoxy) position differ in electronic and steric effects:
| Property | This compound | 1-(2-Nitrophenoxy)-3-iodopropane |
|---|---|---|
| Electronic Effects | Strong para-directing EWG | Steric hindrance at ortho position |
| Reaction Rate (SN2) | Faster | Slower (steric hindrance) |
| Applications | Preferred for rapid alkylation | Limited use in hindered systems |
Key Insight : The para-nitro configuration optimizes electronic activation without steric interference, enhancing utility in synthesis.
Substituent Variants (Methoxy vs. Nitro Groups)
Replacing the nitro group with electron-donating groups (e.g., methoxy) alters reactivity:
| Property | This compound | 1-(4-Methoxyphenoxy)-3-iodopropane |
|---|---|---|
| Electronic Effects | Electron-withdrawing (activates) | Electron-donating (deactivates) |
| SN2 Reactivity | High | Low |
| Stability | Moderate | High |
Key Insight : Nitro groups enhance electrophilicity, making the compound more reactive than methoxy-substituted analogues.
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